molecular formula C8H13F3N2O3 B13534000 3-Amino-1-methylcyclobutane-1-carboxamide,trifluoroaceticacid

3-Amino-1-methylcyclobutane-1-carboxamide,trifluoroaceticacid

Katalognummer: B13534000
Molekulargewicht: 242.20 g/mol
InChI-Schlüssel: VVPUMGNYWMRDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid is a compound that combines an amino acid derivative with trifluoroacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylcyclobutane-1-carboxylic acid with ammonia or an amine source to form the carboxamide derivative. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-amino-1-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-1-methylcyclobutane-1-carboxylic acid: This compound is similar but lacks the carboxamide group.

    3-amino-1-methylcyclobutane-1-carboxamide: This compound is similar but does not include trifluoroacetic acid.

Uniqueness

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid is unique due to the presence of both the carboxamide and trifluoroacetic acid moieties. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13F3N2O3

Molekulargewicht

242.20 g/mol

IUPAC-Name

3-amino-1-methylcyclobutane-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-6(5(8)9)2-4(7)3-6;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7)

InChI-Schlüssel

VVPUMGNYWMRDMC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C1)N)C(=O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.